molecular formula C12H21NO3 B7468612 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one

1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one

Cat. No. B7468612
M. Wt: 227.30 g/mol
InChI Key: JUURJIKQSPYVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one, also known as DAP, is a chemical compound that has been widely studied for its potential applications in scientific research. DAP is a spirocyclic ketone that contains both a spiro ring and a ketone group. This unique chemical structure gives DAP a range of interesting properties that make it an attractive target for researchers in various fields.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one is not fully understood, but it is believed to involve the modulation of ion channels and the regulation of neurotransmitter release. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one has been shown to interact with a range of ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors. These interactions can lead to changes in membrane potential and the release of neurotransmitters, which can ultimately affect neuronal communication.
Biochemical and Physiological Effects:
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one has a range of biochemical and physiological effects that make it an attractive target for scientific research. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one has been shown to increase the release of acetylcholine, dopamine, and norepinephrine in the brain, which can have a range of effects on behavior and cognition. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has good stability under a range of conditions. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one is also highly selective for certain ion channels and neurotransmitter systems, which can make it a useful tool for studying specific aspects of neuronal communication. However, there are also limitations to the use of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one in laboratory experiments. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.

Future Directions

There are several areas of future research that could build on the work that has been done with 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one. One area of interest is the development of new 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one analogs with improved pharmacokinetic properties and selectivity for specific ion channels and neurotransmitter systems. Another area of research is the use of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one in combination with other drugs or therapies to enhance its effects or reduce potential side effects. Finally, there is a need for more research on the safety and efficacy of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one in human subjects, which could pave the way for its use in clinical settings.

Synthesis Methods

1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one can be synthesized using a variety of methods, including the reaction of 1,4-dioxaspiro[4.5]decan-8-one with 1-bromo-1-pentene in the presence of a base. Other methods include the reaction of 1,4-dioxaspiro[4.5]decan-8-one with 1-pentylamine in the presence of a reducing agent. These methods have been optimized to produce high yields of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one with good purity.

Scientific Research Applications

1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one has been shown to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of ion channels. These effects make 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one a potential tool for studying the mechanisms of neuronal communication and the development of new therapies for neurological disorders.

properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-2-3-4-11(14)13-7-5-12(6-8-13)15-9-10-16-12/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUURJIKQSPYVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one

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